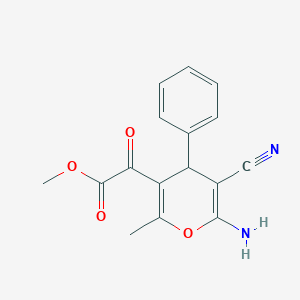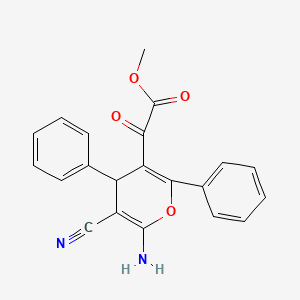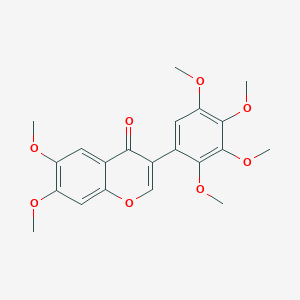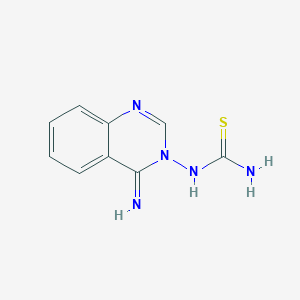![molecular formula C16H13BrN6O3 B11046880 7-[(6-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11046880.png)
7-[(6-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[(6-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a quinazolinone moiety and a purine derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(6-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method involves the nucleophilic reaction of a quinazolinone derivative with a purine derivative. The reaction is often carried out in the presence of a base such as sodium bicarbonate (NaHCO₃) in a solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO)
Bases: Sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties, making it valuable in the development of new materials and catalysts .
Biology
In biological research, the compound has shown potential as an inhibitor of certain enzymes and receptors. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications .
Medicine
The compound’s medicinal applications are being explored, particularly in the treatment of bacterial infections and inflammatory diseases. Its quinazolinone moiety is known for its antimicrobial and anti-inflammatory properties .
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and pharmaceuticals. Its stability and reactivity make it suitable for various manufacturing processes .
作用机制
The mechanism of action of 7-[(6-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of inflammatory responses .
相似化合物的比较
Similar Compounds
- tert-butyl 2-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)acetate
- 2-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid
- 4-(6-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid
Uniqueness
Compared to similar compounds, 7-[(6-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione stands out due to its dual structure, combining both quinazolinone and purine moieties.
属性
分子式 |
C16H13BrN6O3 |
|---|---|
分子量 |
417.22 g/mol |
IUPAC 名称 |
7-[(6-bromo-4-oxo-3H-quinazolin-2-yl)methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C16H13BrN6O3/c1-21-13-12(15(25)22(2)16(21)26)23(7-18-13)6-11-19-10-4-3-8(17)5-9(10)14(24)20-11/h3-5,7H,6H2,1-2H3,(H,19,20,24) |
InChI 键 |
BLNHLLNEOUBAGA-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3=NC4=C(C=C(C=C4)Br)C(=O)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[methyl(phenoxy)phosphoryl]pyridin-2-amine](/img/structure/B11046804.png)
![Quinoline, 2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-](/img/structure/B11046819.png)
![Methyl 6-({2-[(3-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B11046826.png)
![4-fluoro-N-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B11046827.png)
![4-chloro-N-[(2E)-5-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11046833.png)
![N-{1-[(3-methoxypropyl)amino]-3-methyl-1-oxobutan-2-yl}-2-methylcyclohexanecarboxamide](/img/structure/B11046851.png)

![10-({5-[(3-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)acridin-9(10H)-one](/img/structure/B11046864.png)

![1,3-dimethyl-6-pentyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11046869.png)

![Ethyl 5-amino-2-(2-chlorophenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11046881.png)

